N-2-biphenylyl-3-ethoxybenzamide
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Overview
Description
N-2-biphenylyl-3-ethoxybenzamide, also known as BPBE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-2-biphenylyl-3-ethoxybenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been found to have therapeutic potential in a variety of diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as to have neuroprotective effects in animal models. It has also been found to have anti-inflammatory effects and to inhibit the formation of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-biphenylyl-3-ethoxybenzamide in lab experiments is its high purity and quality, as it can be synthesized using an efficient and reliable method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-2-biphenylyl-3-ethoxybenzamide. One area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Another area of interest is its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-2-biphenylyl-3-ethoxybenzamide involves the reaction of 2-bromo-1-phenyl-ethanone with 4-ethoxyaniline in the presence of a palladium catalyst. The resulting product is then treated with lithium hydroxide to form this compound. This method of synthesis has been found to be efficient and yields high-quality this compound for research purposes.
Scientific Research Applications
N-2-biphenylyl-3-ethoxybenzamide has been found to have a variety of potential applications in scientific research. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects in animal models.
properties
IUPAC Name |
3-ethoxy-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-18-12-8-11-17(15-18)21(23)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFHEINJOWVFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358172 |
Source
|
Record name | STK299515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6086-26-6 |
Source
|
Record name | STK299515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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